4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolopyrazine core, piperazine, pyrimidine, and morpholine moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane, ethanol, and dimethyl sulfoxide. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly as a candidate for drug development targeting specific diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship .
Comparison with Similar Compounds
4-[6-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can be compared with other triazolopyrazine derivatives:
Similar Compounds: Compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine share structural similarities and biological activities.
Uniqueness: The presence of the morpholine moiety and the specific arrangement of functional groups in this compound may confer unique properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles
Properties
Molecular Formula |
C19H25N9O |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[6-methyl-2-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H25N9O/c1-14-13-16(25-9-11-29-12-10-25)22-19(21-14)27-7-5-26(6-8-27)17-18-24-23-15(2)28(18)4-3-20-17/h3-4,13H,5-12H2,1-2H3 |
InChI Key |
HHUPRPZQGKDITE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CN4C3=NN=C4C)N5CCOCC5 |
Origin of Product |
United States |
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